molecular formula C17H21NO B2365524 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline CAS No. 851269-50-6

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline

Cat. No.: B2365524
CAS No.: 851269-50-6
M. Wt: 255.361
InChI Key: JWLRKARDJWMCKZ-UHFFFAOYSA-N
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Description

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It is also known by its IUPAC name, N-(4-isopropylbenzyl)-4-methoxyaniline . This compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) attached to another benzene ring.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which denotes that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . This suggests that it could have potential applications in the development of new drugs.

Preparation Methods

The synthesis of 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline typically involves the reaction of 4-methoxyaniline with 4-isopropylbenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Properties

IUPAC Name

4-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRKARDJWMCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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